
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4
Overview
Description
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is a synthetic organic compound with the molecular formula C15H22. It is an analog of Targretin and has been shown to induce apoptosis in certain leukemia cell lines . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 can be synthesized from 2,5-Dimethyl-2,5-hexanediol . The synthetic route involves several steps, including the reaction of 2,5-Dimethyl-2,5-hexanediol with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as chloroform and methanol, and the process is carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 has several scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research . Additionally, it has applications in the pharmaceutical industry as an analog of Targretin, a drug used in the treatment of cutaneous T-cell lymphoma .
Mechanism of Action
The mechanism of action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 involves its interaction with molecular targets and pathways that regulate apoptosis. It has been shown to induce apoptosis in certain leukemia cell lines by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with retinoid receptors and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydro-1,1,6-trimethyl-naphthalene . These compounds share structural similarities but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its ability to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research .
Biological Activity
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 (CAS No. 6683-48-3) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structural properties and potential biological activities. This compound is a stable isotope variant of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and is primarily studied for its implications in environmental chemistry and toxicology.
- Molecular Formula : C15H22
- Molecular Weight : 202.34 g/mol
- Melting Point : 31°C
- Boiling Point : 60-64°C at reduced pressure
- Density : 0.882 g/cm³
- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential effects as an endocrine disruptor and its interaction with biological systems. The following sections summarize key findings from various studies.
Endocrine Disruption Potential
Several studies have indicated that compounds similar to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene exhibit endocrine-disrupting properties. For instance:
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:
- Acute Toxicity : Preliminary data suggest low acute toxicity in mammalian models; however, chronic exposure effects remain under-researched.
- Metabolic Pathways : Studies indicate that similar compounds undergo metabolic activation via cytochrome P450 enzymes. Specifically:
Environmental Impact
The persistence of polycyclic aromatic hydrocarbons in the environment raises concerns regarding bioaccumulation and ecological effects:
- Bioavailability : The compound's moderate solubility suggests a potential for significant environmental persistence and bioaccumulation in aquatic systems .
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4, and how do isotopic labeling techniques influence reaction optimization?
Basic
Synthesis typically involves catalytic hydrogenation or Friedel-Crafts alkylation of naphthalene derivatives, with isotopic labeling introduced via 13C-enriched precursors (e.g., methyl iodide-13C). Key challenges include minimizing isotopic scrambling during methylation steps. Reaction optimization requires precise control of temperature, solvent polarity, and catalyst selection to preserve isotopic integrity. For example, using aprotic solvents like dichloromethane reduces proton exchange, while low-temperature conditions (e.g., −78°C) stabilize intermediates . Computational tools (e.g., quantum chemical pathfinding) can predict side reactions and guide experimental design .
Q. How can researchers ensure the isotopic purity of 13C4-labeled derivatives during synthesis and storage?
Basic
Isotopic purity is validated using:
- Mass spectrometry (MS) : High-resolution MS detects isotopic enrichment ratios and impurities.
- Nuclear magnetic resonance (NMR) : 13C-NMR quantifies labeling efficiency at specific positions .
- Gas chromatography (GC) : Coupled with flame ionization detection (FID) or MS to assess purity under standardized conditions (e.g., HP-1 columns at 100°C) .
Storage requires inert atmospheres (argon/nitrogen) and amber glass vials at −20°C to prevent photodegradation and isotopic exchange with moisture .
Q. What advanced computational methods are employed to predict the behavior of isotopically labeled compounds in reaction mechanisms?
Advanced
- Quantum chemical calculations : Density functional theory (DFT) models isotopic effects on reaction pathways, such as kinetic isotope effects (KIEs) in hydrogenation steps .
- Machine learning (ML) : Trained on experimental datasets to predict optimal reaction conditions and minimize isotopic scrambling. For example, ML algorithms can correlate solvent polarity with labeling efficiency .
- Reaction path search software : Tools like GRRM or AFIR identify low-energy pathways for labeled intermediates, reducing trial-and-error experimentation .
Q. How do researchers resolve contradictions in spectroscopic data when analyzing isotopically labeled tetrahydronaphthalene derivatives?
Advanced
Contradictions (e.g., mismatched NMR/GC-MS results) are addressed via:
- Cross-validation : Combining 13C-NMR, DEPT-135, and HSQC to confirm assignments of labeled carbons .
- Isotopic dilution assays : Spiking samples with unlabeled standards to quantify scrambling during analysis .
- Dynamic nuclear polarization (DNP) : Enhances NMR sensitivity for low-concentration labeled species .
Analytical Technique | Key Parameters | Application |
---|---|---|
GC-MS | HP-1 column, 100°C isothermal | Detects volatile impurities |
13C-NMR | 125 MHz, CDCl3 solvent | Assigns labeled positions |
Q. What safety protocols are critical for handling isotopically labeled tetrahydronaphthalene derivatives in laboratory settings?
Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Waste disposal : Segregate 13C-labeled waste for specialized incineration to prevent environmental contamination .
Q. How do isotopic labels impact the compound’s thermodynamic properties (e.g., boiling point, solubility)?
Advanced
13C labeling slightly increases molecular mass, altering:
- Boiling points : Measured via reduced-pressure distillation (e.g., 511.7 K at 0.973 bar for unlabeled analogs) .
- Solubility : Polar solvents (e.g., DMSO) show reduced solubility for heavier isotopes due to weaker dispersion forces. Computational solvation models (e.g., COSMO-RS) predict these effects .
Q. What methodologies are used to study isotopic scrambling in synthetic pathways?
Advanced
- Isotope ratio mass spectrometry (IRMS) : Tracks 13C distribution across intermediates .
- Kinetic isotopic effect (KIE) studies : Compare reaction rates of labeled vs. unlabeled substrates to identify scrambling-prone steps .
- In situ Raman spectroscopy : Monitors real-time isotopic redistribution during catalysis .
Q. How can AI-driven tools enhance the design of labeled compounds for specific research applications?
Advanced
Properties
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-QSPMVEJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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